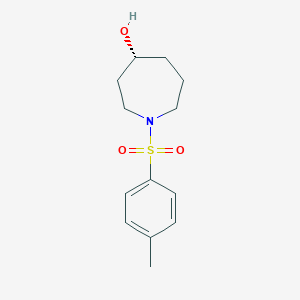
(4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol is a chemical compound that belongs to the class of azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. The presence of the 4-methylbenzene-1-sulfonyl group and the hydroxyl group at the 4-position of the azepane ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Methylbenzene-1-sulfonyl Group: This step usually involves sulfonylation reactions using reagents like 4-methylbenzenesulfonyl chloride.
Hydroxylation at the 4-Position: This can be done using oxidation reactions or other suitable methods to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the azepane ring.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-sulfonylated azepanes.
Substitution: Formation of substituted azepanes with different functional groups.
Scientific Research Applications
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential use in the synthesis of biologically active molecules.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for potential therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the production of specialty chemicals.
- Studied for its potential use in material science.
Mechanism of Action
The mechanism of action of (4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the sulfonyl and hydroxyl groups can play a significant role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4R)-1-(4-Methylbenzene-1-sulfonyl)piperidine-4-ol: A six-membered ring analog.
(4R)-1-(4-Methylbenzene-1-sulfonyl)morpholine-4-ol: A morpholine analog with an oxygen atom in the ring.
Uniqueness
- The seven-membered azepane ring provides different steric and electronic properties compared to six-membered rings.
- The specific positioning of the sulfonyl and hydroxyl groups can influence its reactivity and interactions.
Properties
CAS No. |
189013-40-9 |
|---|---|
Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
(4R)-1-(4-methylphenyl)sulfonylazepan-4-ol |
InChI |
InChI=1S/C13H19NO3S/c1-11-4-6-13(7-5-11)18(16,17)14-9-2-3-12(15)8-10-14/h4-7,12,15H,2-3,8-10H2,1H3/t12-/m1/s1 |
InChI Key |
GZKHMUUHCOVZQS-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](CC2)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















